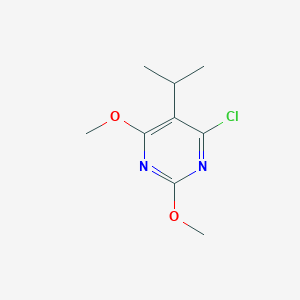

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine nucleus is a fundamental heterocyclic scaffold that commands significant attention in organic and medicinal chemistry. nih.govmdpi.com As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are indispensable to the structure of DNA and RNA. wikipedia.orgchemeurope.com This natural prevalence has inspired chemists to explore pyrimidine derivatives for a vast range of applications. The strategic use of this heterocyclic fragment is a cornerstone of modern drug design. nih.gov

In medicinal chemistry, pyrimidine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial properties. nih.govpharmaguideline.com Their versatility allows them to interact with various biological targets, making them privileged pharmacophores in the development of new therapeutic agents. nih.govmdpi.com The pyrimidine framework is present in numerous approved drugs, underscoring its importance in the pharmaceutical industry.

Historical Development and Evolution of Substituted Pyrimidine Chemistry

The study of pyrimidines dates back to the 19th century, with the isolation of derivatives like alloxan (B1665706) from uric acid. However, the first laboratory synthesis of a pyrimidine compound, barbituric acid, was achieved by Grimaux in 1879 by reacting urea (B33335) with malonic acid. The systematic investigation into pyrimidine chemistry began in 1884 with Pinner, who synthesized derivatives by condensing amidines with ethyl acetoacetate (B1235776) and was the first to propose the name "pyrimidin" in 1885. wikipedia.org

The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman. wikipedia.org Since these foundational discoveries, the field has evolved dramatically. Synthetic methodologies have become increasingly sophisticated, allowing for precise control over substitution patterns on the pyrimidine ring. This has enabled the creation of vast libraries of novel pyrimidine derivatives for biological screening and has cemented the reaction of halogenated pyrimidines with amines as one of the most crucial reactions in pyrimidine chemistry. researchgate.net

Structural Features and Precise Nomenclature of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

The compound this compound is a polysubstituted derivative of the parent pyrimidine ring. Its structure and nomenclature can be understood by systematic analysis based on IUPAC (International Union of Pure and Applied Chemistry) rules.

The core of the molecule is a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. wikipedia.orgchemeurope.com The substituents are numbered according to the standard pyrimidine numbering system, which starts from one nitrogen and proceeds around the ring to give the second nitrogen the lowest possible number (position 3). ttu.ee

The specific substituents on the pyrimidine ring for this compound are:

Two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4.

An isopropyl group (-CH(CH₃)₂) at position 5.

A chlorine atom (-Cl) at position 6.

Following IUPAC nomenclature, the substituents are listed alphabetically, leading to the name 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine . While this is the alphabetically correct name, the title compound name is also used. For clarity in this article, the user-provided subject name will be maintained.

While specific experimental data for this exact molecule is not widely available in public literature, its fundamental properties can be calculated from its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.67 g/mol |

| Exact Mass | 228.06656 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Academic Research Relevance of this compound within Heterocyclic Chemistry

While this compound is not extensively documented in mainstream chemical literature, its academic relevance can be inferred from its structure as a versatile synthetic intermediate. Its value lies in the reactivity of its functional groups, particularly the chlorine atom at the C6 position.

Halogenated pyrimidines are crucial building blocks in organic synthesis. researchgate.net The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), one of the most important reactions in pyrimidine chemistry. researchgate.net Research indicates that chloro-substituents at the C4 and C6 positions are generally the most reactive towards nucleophilic displacement, more so than a chloro-group at the C2 position. arkat-usa.org

This reactivity makes this compound a valuable precursor for generating novel, more complex pyrimidine derivatives. The C6-chloro group can be displaced by a wide variety of nucleophiles, such as amines, alcohols, or thiols, to introduce new functional groups and build molecular diversity. This approach is fundamental to creating libraries of compounds for drug discovery and agrochemical research. chemimpex.com

The other substituents on the ring—the two methoxy groups and the isopropyl group—also play a crucial role. The electron-donating methoxy groups at positions 2 and 4 modulate the electronic properties of the ring, influencing the reactivity of the C6 position. The bulky isopropyl group at C5 introduces steric hindrance that can direct the regioselectivity of reactions and provides a lipophilic feature often found in biologically active molecules. Indeed, the 5-isopropyl-substituted heterocyclic motif is found in pharmacologically relevant compounds, indicating its importance in molecular design. nih.gov

Therefore, the academic relevance of this compound lies in its potential as a specialized building block for the synthesis of new materials and biologically active agents, leveraging the well-established reactivity of chloropyrimidines for the creation of novel chemical entities. arkat-usa.orgchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethoxy-5-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(2)6-7(10)11-9(14-4)12-8(6)13-3/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSYNXCMVOCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine

Retrosynthetic Analysis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis can proceed through several logical bond disconnections.

The primary disconnections are based on functional group interconversions (FGI) and the cleavage of the pyrimidine (B1678525) ring itself.

C-Cl Bond Disconnection : The bond between the pyrimidine ring at position 6 and the chlorine atom is a prime candidate for disconnection. This leads back to a precursor, 5-isopropyl-2,4-dimethoxypyrimidin-6-ol (or its tautomer, a pyrimidone). The subsequent forward reaction would involve a chlorination step.

C-O (Methoxy) Bond Disconnection : The two methoxy (B1213986) groups at positions 2 and 4 can be disconnected via functional group interconversion. This retrosynthetic step points towards a polychlorinated intermediate, such as 2,4,6-trichloro-5-isopropylpyrimidine (B175462) . The synthesis would then involve a regioselective nucleophilic substitution with sodium methoxide (B1231860).

Pyrimidine Ring Disconnection : The core heterocyclic ring can be disconnected into simpler acyclic precursors. The classical approach for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N moiety. wikipedia.org This disconnection leads to two key starting materials:

An isopropyl-substituted malonic acid derivative, such as diethyl 2-isopropylmalonate .

A guanidine (B92328) or urea (B33335) derivative, such as O,O'-dimethylisourea or guanidine , which will provide the N1, C2, and N3 atoms of the pyrimidine ring.

This analysis suggests two primary synthetic strategies: (A) building a pre-functionalized pyrimidine ring and then performing a final chlorination, or (B) creating a simple substituted pyrimidine core (like 5-isopropylbarbituric acid), followed by sequential chlorination and alkoxylation steps.

Classical Pyrimidine Ring Formation Approaches and Adaptations for this compound

The formation of the substituted pyrimidine ring is the cornerstone of the synthesis. Classical methods, often involving condensation reactions, can be adapted to incorporate the required isopropyl and methoxy functionalities from the outset.

Cyclocondensation Reactions from Malonic Acid Derivatives

The most common and robust method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with an amidine, guanidine, or urea. wikipedia.org To synthesize the target molecule, a substituted malonic ester is the ideal starting material.

A plausible route begins with diethyl 2-isopropylmalonate. This compound is condensed with a suitable N-C-N synthon in the presence of a base, typically sodium ethoxide. The choice of the N-C-N reagent is critical for incorporating the 2,4-dimethoxy groups.

Route A (Direct Methoxy Group Incorporation): Condensation of diethyl 2-isopropylmalonate with O,O'-dimethylisourea. This reaction directly yields a dimethoxypyrimidine intermediate, specifically 5-isopropyl-2,4-dimethoxy-6-hydroxypyrimidine. This intermediate can then be chlorinated in a subsequent step to afford the final product.

Route B (Barbituric Acid Intermediate): Condensation of diethyl 2-isopropylmalonate with urea. This reaction forms 5-isopropylbarbituric acid . This intermediate does not have the required methoxy or chloro groups and must undergo further functionalization, as discussed in section 2.3.

Table 1: Cyclocondensation Strategy via Malonic Acid Derivative

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Key Intermediate |

|---|---|---|---|

| Diethyl 2-isopropylmalonate | Urea | Sodium Ethoxide | 5-isopropylbarbituric acid |

One-Pot Multicomponent Annulation Strategies

Modern synthetic chemistry often favors one-pot multicomponent reactions for their efficiency, reduced waste, and operational simplicity. researchgate.netorganic-chemistry.org Such strategies can be envisioned for constructing the this compound core, although specific literature for this exact molecule is scarce.

A hypothetical one-pot strategy could involve the reaction of three or more simple components that assemble to form the desired pyrimidine ring. For instance, a reaction could be designed involving:

An isopropyl-containing building block (e.g., isobutyraldehyde).

A malonic derivative (e.g., malononitrile).

An N-C-N source (e.g., guanidine).

These reactions often proceed through a series of tandem steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization/annulation. core.ac.uk While theoretically appealing, the regiochemical control to achieve the specific substitution and oxidation state of the target molecule would require significant optimization.

Table 2: Hypothetical One-Pot Annulation Strategy

| Component A | Component B | Component C | Potential Outcome |

|---|

Functional Group Introduction and Regioselective Modification

This section details the methods for introducing the key functional groups (chlorine and methoxy) onto a pre-formed 5-isopropylpyrimidine core. This approach often starts from a versatile intermediate like 5-isopropylbarbituric acid.

Halogenation Techniques at the Pyrimidine Core (e.g., Chlorination)

The introduction of the chlorine atom at the C6 position is a critical step. The choice of chlorinating agent depends on the nature of the precursor.

From a Hydroxypyrimidine/Pyrimidone: If the synthesis proceeds via 5-isopropyl-2,4-dimethoxy-6-hydroxypyrimidine, the hydroxyl group can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

From Barbituric Acid: Starting from 5-isopropylbarbituric acid, all three hydroxyl groups (in their tautomeric keto form) can be chlorinated simultaneously by heating with excess POCl₃, often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline). This reaction yields the highly reactive intermediate 2,4,6-trichloro-5-isopropylpyrimidine . This intermediate is an excellent precursor for the subsequent introduction of methoxy groups.

Chlorination of an existing dimethoxy pyrimidine at a C-H bond, such as the C6 position of 5-isopropyl-2,4-dimethoxypyrimidine, can be accomplished with reagents like N-chlorosuccinimide (NCS) , although selectivity can be an issue. researchgate.netarkat-usa.org

Table 3: Chlorination Methods for Pyrimidine Intermediates

| Precursor | Chlorinating Agent | Product |

|---|---|---|

| 5-isopropylbarbituric acid | Phosphorus Oxychloride (POCl₃) | 2,4,6-trichloro-5-isopropylpyrimidine |

| 5-isopropyl-2,4-dimethoxy-6-hydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | This compound |

Alkylation and Alkoxylation Methods for Isopropyl and Methoxy Group Incorporation

The introduction of the isopropyl and methoxy groups can be achieved at different stages of the synthesis.

Alkylation (Isopropyl Group): As established in the retrosynthetic analysis, the most efficient and regioselective method to introduce the C5-isopropyl group is during the ring formation step, using a precursor like diethyl 2-isopropylmalonate. Post-synthetic alkylation of the pyrimidine ring at C5 is possible but generally less straightforward.

Alkoxylation (Methoxy Groups): Methoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) on a chloropyrimidine precursor. The intermediate 2,4,6-trichloro-5-isopropylpyrimidine is ideal for this purpose. The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring have different reactivities towards nucleophiles. Generally, the chlorines at C4 and C6 are more susceptible to substitution than the one at C2.

By carefully controlling the reaction conditions (stoichiometry, temperature), one can achieve regioselective substitution. Reacting 2,4,6-trichloro-5-isopropylpyrimidine with two equivalents of sodium methoxide (NaOMe) in methanol (B129727) would preferentially substitute the chlorines at the C2 and C4 positions, yielding the desired this compound.

Table 4: Alkoxylation via Nucleophilic Substitution

| Starting Material | Reagent | Conditions | Product |

|---|

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry continually seeks to improve upon traditional methods by incorporating advanced strategies that offer greater efficiency, selectivity, and sustainability.

Catalytic and Transition Metal-Mediated Syntheses

While the classical synthesis of the pyrimidine core is effective, transition metal-catalyzed cross-coupling reactions offer powerful alternatives for the introduction of the isopropyl group at a later stage, potentially on a pre-functionalized pyrimidine ring. For instance, a 5-halo-2,4-dimethoxy-6-chloropyrimidine could undergo a Kumada, Suzuki, or Negishi coupling with an appropriate isopropyl-metal reagent. These reactions are catalyzed by palladium or nickel complexes and are known for their high efficiency and functional group tolerance.

Another advanced approach involves the direct C-H activation and functionalization of the pyrimidine ring. A transition metal catalyst, such as one based on rhodium or palladium, could potentially mediate the direct isopropylation at the C5 position of a 2,4-dimethoxy-6-chloropyrimidine, thereby shortening the synthetic sequence. However, achieving high regioselectivity in such reactions can be challenging.

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. jocpr.com The methoxylation step in the synthesis of this compound, for example, can be significantly expedited by using microwave irradiation. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Methoxylation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes jocpr.com |

| Temperature | Typically reflux | Controlled, often higher |

| Yield | Moderate to good | Often improved jocpr.com |

| Side Products | Can be significant | Often reduced |

Flow chemistry offers another avenue for process intensification and enhanced efficiency. researchgate.net The sequential nature of the synthesis of this compound is well-suited to a continuous flow setup. uc.pt In a flow reactor, the different reaction steps (chlorination and methoxylation) could be performed in sequence, with in-line purification to remove byproducts and unreacted starting materials. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. seqens.com

Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. kuey.netnih.gov In the context of this compound synthesis, several green chemistry principles can be applied.

One key consideration is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org The initial condensation to form the pyrimidine ring is relatively atom-economical. However, the chlorination step using POCl₃ generates significant phosphorus-containing waste. Exploring alternative, more atom-economical chlorinating agents or catalytic chlorination methods could improve the sustainability of the process.

The choice of solvents is another critical aspect of green synthesis. rasayanjournal.co.in Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with greener alternatives such as bio-based solvents, ionic liquids, or even performing reactions in solvent-free conditions can significantly reduce the environmental footprint. rasayanjournal.co.in For the methoxylation step, using methanol as both the reagent and solvent is a good practice, but minimizing its excess is important.

Energy efficiency is also a core tenet of green chemistry. benthamdirect.com As mentioned, microwave-assisted synthesis and flow chemistry can lead to significant energy savings compared to traditional batch processing with prolonged heating. benthamdirect.com Furthermore, the development of catalytic processes, as discussed in section 2.4.1, reduces the need for stoichiometric reagents and often allows for milder reaction conditions, further contributing to a more sustainable synthetic route.

Chemical Reactivity and Reaction Mechanisms of 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chloro group at the C6 position of the pyrimidine (B1678525) core is susceptible to displacement by a wide range of nucleophiles through the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-poor aromatic and heteroaromatic systems bearing a good leaving group.

Mechanism and Stereochemical Outcomes of SNAr Reactions

The SNAr reaction of chloropyrimidines proceeds via a well-established two-step addition-elimination mechanism. researchgate.net The process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This initial addition step disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.netchemrxiv.org

This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and particularly onto the electronegative nitrogen atoms. stackexchange.com The formation of this anionic intermediate is typically the rate-determining step of the reaction. chemrxiv.org In the subsequent, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substitution product.

Regarding stereochemical outcomes, the SNAr reaction at the C6 position of 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine occurs at an achiral sp²-hybridized carbon center. Therefore, the reaction itself does not generate a new stereocenter at the point of substitution. If a chiral nucleophile is employed, its stereochemical integrity is typically retained in the product, as the reaction does not involve the chiral center of the nucleophile.

Diverse Nucleophilic Trapping Reactions (e.g., with Nitrogen, Oxygen, Sulfur, and Carbon Nucleophiles)

The activated nature of the C-Cl bond in chloropyrimidines allows for reactions with a broad spectrum of nucleophiles. While specific studies on this compound are not prevalent, its reactivity can be inferred from studies on analogous substituted chloropyrimidines.

Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles that readily displace the chloride to form aminopyrimidines. In reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine, amines selectively displace the chloride at the C4/C6 position under specific conditions. researchgate.net Similarly, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) undergoes SNAr amination reactions. mdpi.com

Oxygen Nucleophiles: Alkoxides, such as methoxide (B1231860) or ethoxide, serve as effective oxygen nucleophiles. In symmetrically substituted 4,6-dichloropyrimidines, alkoxide ions can compete with other nucleophiles, leading to the formation of alkoxypyrimidines. mdpi.com Quantum mechanics analyses of the reaction between 2-MeSO₂-4-chloropyrimidine and alkoxides show a preference for substitution at the C2 position, influenced by non-covalent interactions, though C4/C6 substitution is more common in many other pyrimidine systems. wuxiapptec.com

Sulfur Nucleophiles: Thiolates are potent nucleophiles that can be used to introduce sulfur-containing moieties onto the pyrimidine ring.

Carbon Nucleophiles: While direct SNAr reactions with common carbon nucleophiles like Grignard reagents or organolithiums can be complex, the use of stabilized carbanions can lead to C-C bond formation. However, for the synthesis of C-C bonds, palladium-catalyzed cross-coupling reactions have become the more prevalent and versatile methodology.

The following table summarizes representative SNAr reactions on analogous chloropyrimidine systems.

| Nucleophile | Pyrimidine Substrate Analogue | Conditions | Product Type | Yield | Reference |

| Aniline | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | NaHCO₃, MeCN/H₂O | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95% | researchgate.net |

| Sodium Methoxide | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | CH₃OH, reflux | 2-Amino-4-chloro-6-methoxypyrimidine-5-carbaldehyde | Moderate | mdpi.com |

| Piperidine | 6-Alkoxy-4-chloro-5-nitropyrimidine | Room Temperature | 4-(Piperidin-1-yl)-6-alkoxy-5-nitropyrimidine | - | chemrxiv.org |

Palladium-Catalyzed Cross-Coupling Reactions Involving the Chloro Substrate

Palladium-catalyzed cross-coupling reactions represent a powerful and modern approach for forming carbon-carbon and carbon-heteroatom bonds, and chloropyrimidines are excellent substrates for these transformations. researchgate.net These reactions offer a broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid. researchgate.netmdpi.com It is widely used to synthesize biaryl and vinyl-aryl compounds. The reaction of chloropyrimidines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. researchgate.netnih.govacs.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Numerous catalytic systems have been developed, often employing phosphine (B1218219) ligands to enhance catalyst activity and stability. researchgate.netacs.org

The following table presents examples of Suzuki-Miyaura coupling reactions performed on various chloropyrimidine substrates.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is unique in that it typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. wikipedia.orglibretexts.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the chloropyrimidine to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to yield the alkynylated pyrimidine. libretexts.org This reaction has been successfully applied to various chloro-heterocycles, including pyrimidines and purines. rsc.orgresearchgate.net

Heck and Stille Coupling Methodologies

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds in the presence of a base. The mechanism involves oxidative addition of the chloropyrimidine to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate the catalyst. The pyrimidine scaffold has been shown to be compatible with Heck reaction conditions, enabling the synthesis of various pyrimidine-containing C-nucleosides and other complex molecules. rsc.orgresearchgate.net

Stille Coupling: The Stille coupling reaction creates a C-C bond by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes and their tolerance to a wide variety of functional groups. orgsyn.org Studies on 2-MeSO₂-4-chloropyrimidine have shown that Stille coupling occurs selectively at the C4 position, displacing the chlorine atom. wuxiapptec.com The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation (transfer of the organic group from tin to palladium), and reductive elimination. openochem.org Despite its versatility, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Buchwald-Hartwig Amination Reactions and Related Transformations

The chlorine atom at the C6 position of the pyrimidine ring renders this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C6 position. acsgcipr.org

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the chloro-pyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and accommodating a broad substrate scope. chemrxiv.org Sterically hindered and electron-rich phosphine ligands, such as those from the Josiphos or Xantphos families, are often employed to facilitate the key steps of the catalytic cycle, particularly with less reactive aryl chlorides. chemrxiv.orgnih.gov

Given the electron-deficient nature of the pyrimidine ring, which is further activated by the C6-chloro substituent, this compound is expected to be highly reactive under Buchwald-Hartwig conditions. Reactions can be performed with a range of amines, from simple alkylamines to more complex anilines and heterocyclic amines. acs.orgnih.gov While direct studies on this specific substrate are not extensively documented, data from analogous chloropyrimidine systems provide a strong indication of its reactivity. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloropyrimidines This table is generated based on data from similar compounds to illustrate the expected reaction conditions for this compound.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (2%) | Xantphos (4%) | NaOtBu | Toluene | 100 | >95 | chemrxiv.orgnih.gov |

| Aniline | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ | Dioxane | 110 | 85-95 | acs.org |

| Octylamine | Pd(OAc)₂ (1%) | Josiphos (1.5%) | K₃PO₄ | t-AmylOH | 100 | ~90 | nih.gov |

| Benzophenone Imine | Pd₂(dba)₃ (1%) | BINAP (3%) | NaOtBu | Toluene | 80 | >90 | semanticscholar.org |

Reactivity and Transformations of the Methoxy (B1213986) Groups

The two methoxy groups at the C2 and C4 positions are key functional handles that can be modified through various ether cleavage reactions. Their reactivity is influenced by their position on the electron-deficient pyrimidine ring and the nature of the other substituents.

The cleavage of the aryl methyl ether bonds in this compound can be achieved using several established methods. Strong protic acids like HBr and HI, or potent Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are commonly used for this transformation. masterorganicchemistry.comgoogle.com These reactions typically involve the protonation or coordination of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a halide or another nucleophile (SN1 or SN2 pathway). wikipedia.orglibretexts.orgmasterorganicchemistry.com

Chemoselective demethylation, targeting one methoxy group over the other, presents a significant synthetic challenge. However, the electronic environments of the C2 and C4 positions are non-equivalent, which can be exploited to achieve selectivity. The C4 position in pyrimidines is often more susceptible to nucleophilic attack than the C2 position. ttu.ee This suggests that the C4-methoxy group may be more labile. By carefully controlling reaction conditions, such as temperature, reaction time, and the stoichiometry of the demethylating agent, it may be possible to achieve selective mono-demethylation to yield either 6-chloro-4-hydroxy-5-isopropyl-2-methoxypyrimidine or 6-chloro-2-hydroxy-5-isopropyl-4-methoxypyrimidine. elsevierpure.comrsc.org Nucleophilic reagents like L-selectride have also been shown to effect chemoselective demethylation of methoxypyridines, offering a milder alternative to harsh acidic conditions. elsevierpure.comresearchgate.net

The reactivity of the C2 and C4 methoxy groups is significantly modulated by the electronic effects of the other substituents on the pyrimidine ring. The pyrimidine core itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraws electron density from the ring carbons. ttu.ee This general effect makes the attached methoxy groups more susceptible to cleavage compared to those on electron-rich aromatic systems like benzene.

The substituents on this compound exert the following influences:

Chloro Group (C6): As an inductively electron-withdrawing group, the chlorine atom further decreases the electron density of the pyrimidine ring, thereby increasing the electrophilicity of the carbon atoms attached to the methoxy groups and enhancing their lability.

Isopropyl Group (C5): This alkyl group is weakly electron-donating through induction and hyperconjugation. Its effect is relatively minor compared to the strong withdrawing effects of the ring nitrogens and the chloro group.

Ring Nitrogens (N1 and N3): The two nitrogen atoms exert a powerful electron-withdrawing mesomeric and inductive effect, which is most pronounced at the ortho and para positions (C2, C4, C6). ttu.ee This is the dominant factor contributing to the activation of the methoxy groups toward nucleophilic cleavage.

The interplay of these effects results in a complex reactivity profile. csu.edu.auresearchgate.net The C4-methoxy group is para to N1 and ortho to N3, while the C2-methoxy group is flanked by both nitrogens. This positioning generally makes the C4- and C2-positions highly activated towards nucleophilic substitution, and by extension, makes the corresponding methoxy groups labile under cleavage conditions. nih.govresearchgate.net

Transformations of the Isopropyl Side Chain

The isopropyl group at the C5 position, while generally less reactive than the other functional groups, can undergo specific modifications.

Oxidative Modifications: The tertiary C-H bond of the isopropyl group, being adjacent to the pyrimidine ring (a "benzylic-like" position), is the most susceptible site for oxidation. Treatment with strong oxidizing agents under controlled conditions could potentially lead to the formation of a tertiary alcohol, 2-(6-chloro-2,4-dimethoxypyrimidin-5-yl)propan-2-ol. Various reagents, including those based on ruthenium or hypervalent iodine, are known to oxidize C-H bonds adjacent to heterocyclic systems. rsc.orgnih.gov More aggressive oxidation could lead to cleavage of the C-C bond. Nitroxyl radical-catalyzed systems offer a milder alternative for the oxidation of alcohols that could be formed from initial C-H oxidation, potentially leading to ketones if the initial product were a secondary alcohol. organic-chemistry.org Iron-catalyzed systems have also been developed for the remote oxidation of aliphatic C-H bonds in nitrogen-containing molecules. nih.gov

Reductive Modifications: The saturated isopropyl side chain is inert to most standard reducing agents. Therefore, reductive modifications are not a typical transformation for this group unless it is first functionalized, for example, by introducing a double bond or a leaving group.

Achieving regioselective functionalization of the isopropyl group primarily involves targeting the unique tertiary C-H bond.

Free-Radical Reactions: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, would be expected to show high selectivity for the tertiary position. This would yield 5-(2-bromo-2-propanyl)-6-chloro-2,4-dimethoxypyrimidine. This newly installed bromo group can then serve as a handle for subsequent nucleophilic substitution or elimination reactions. The generation of alkyl radicals from precursors for addition reactions is a well-established field. acs.org The chemistry of free radicals on the pyrimidine nucleus itself has also been studied, indicating the feasibility of such pathways. nih.govnih.gov

C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially offer a route to functionalize the isopropyl group, although this can be challenging without a directing group. nih.govnih.govmdpi.com However, direct C-H functionalization of electron-deficient heteroarenes using radical-based methods has been shown to be effective for introducing alkyl groups. While typically used to add alkyl groups, related methodologies could potentially be adapted for the functionalization of an existing one.

Table 2: Potential Regioselective Transformations of the Isopropyl Group This table outlines plausible reactions and products based on established chemical principles for the functionalization of alkyl side chains on aromatic rings.

| Reaction Type | Reagents | Probable Product |

| Free-Radical Halogenation | NBS, AIBN, CCl₄ | 5-(2-bromo-2-propanyl)-6-chloro-2,4-dimethoxypyrimidine |

| Benzylic-like Oxidation | RuCl₃, NaIO₄ | 2-(6-chloro-2,4-dimethoxypyrimidin-5-yl)propan-2-ol |

Reactions Involving the Pyrimidine Ring System Itself

The aromatic pyrimidine core of this compound can undergo reactions that directly alter the heterocyclic ring. These transformations are influenced by the nature of the reagents and the electronic and steric effects of the substituents.

Hydrogenation and Reduction Pathways

The reduction of the pyrimidine ring in this compound can be achieved through catalytic hydrogenation or with chemical reducing agents. The course of these reactions is highly dependent on the chosen conditions and reagents, potentially leading to dechlorination, partial or complete saturation of the pyrimidine ring, or even cleavage of the substituent groups.

Catalytic Hydrogenation:

Catalytic hydrogenation of chloropyrimidines typically leads to the hydrogenolysis of the carbon-chlorine bond. In the case of this compound, this would result in the formation of 5-isopropyl-2,4-dimethoxypyrimidine. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate.

The presence of the electron-donating methoxy and isopropyl groups can influence the rate and selectivity of the hydrogenation. While the primary reaction is expected to be the removal of the chloro group, the stability of the pyrimidine ring under these conditions is also a key consideration. The aromaticity of the pyrimidine ring generally imparts a degree of resistance to complete reduction. However, under more forcing conditions (higher pressure and temperature), or with more active catalysts, partial or complete saturation of the pyrimidine ring to form dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives is a possibility.

Below is a table summarizing the expected outcomes of catalytic hydrogenation under varying conditions:

| Catalyst | Pressure (atm) | Temperature (°C) | Expected Major Product(s) |

| 10% Pd/C | 1-5 | 25-50 | 5-Isopropyl-2,4-dimethoxypyrimidine |

| PtO2 | 1-5 | 25-50 | 5-Isopropyl-2,4-dimethoxypyrimidine |

| Raney Ni | 50-100 | 100-150 | 5-Isopropyl-1,2,3,4-tetrahydropyrimidine derivatives, potential for C-O cleavage |

Reduction with Metal Hydrides:

Chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) offers an alternative pathway for modifying the pyrimidine ring. The reactivity of these reagents towards the pyrimidine core is strongly influenced by the substituents present.

Lithium Aluminum Hydride (LiAlH4): As a powerful reducing agent, LiAlH4 has the potential to reduce the pyrimidine ring, particularly in the presence of electron-withdrawing groups. However, the electron-donating methoxy groups in this compound may decrease the susceptibility of the ring to reduction. It is plausible that LiAlH4 could reduce the pyrimidine ring to a dihydropyrimidine derivative. The regioselectivity of such a reduction would be influenced by the electronic and steric environment of the ring carbons.

Sodium Borohydride (NaBH4): Being a milder reducing agent, NaBH4 is less likely to reduce the aromatic pyrimidine ring under standard conditions. Its primary role in reactions with this substrate would likely be in the reduction of other functional groups if they were present.

The following table outlines the potential products from reduction with metal hydrides:

| Reducing Agent | Solvent | Temperature (°C) | Potential Product(s) |

| LiAlH4 | THF, Diethyl ether | 0 - 35 | 5-Isopropyl-2,4-dimethoxy-1,6-dihydropyrimidine and/or other isomeric dihydropyrimidines |

| NaBH4 | Methanol, Ethanol | 25 | No significant reaction with the pyrimidine ring expected |

Rearrangements and Ring Transformations (if applicable)

While the pyrimidine ring is generally stable, certain conditions can induce rearrangements or transformations into other heterocyclic systems. For this compound, such transformations are not commonly observed under standard synthetic conditions.

Rearrangements:

Rearrangements involving the pyrimidine ring itself, such as the Dimroth rearrangement, typically require the presence of an exocyclic imino or amino group that can participate in a ring-opening and ring-closing sequence. wikipedia.orgnih.gov Since this compound lacks such a functional group, a classical Dimroth rearrangement is not a probable reaction pathway.

Ring Transformations:

Ring transformations of pyrimidines, for instance, through the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, are also known. wikipedia.org This mechanism usually involves the attack of a strong nucleophile, leading to the opening of the pyrimidine ring and subsequent recyclization to form a new heterocyclic system. However, these reactions are typically observed with different substitution patterns and under specific nucleophilic conditions that are not characteristic of hydrogenation or reduction reactions.

In the context of this compound, the presence of electron-donating groups and the absence of specific activating functionalities make significant ring transformations under typical reductive or neutral conditions unlikely. Any observed changes to the heterocyclic core would more probably be a result of reduction rather than a fundamental rearrangement or transformation of the ring system.

Advanced Structural Characterization Methodologies for 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

A complete NMR analysis is fundamental for elucidating the precise structure of an organic molecule in solution. For 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine, this would involve assigning the chemical shifts for all proton (¹H NMR) and carbon (¹³C NMR) atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the NMR signals and understand the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methine and methyl protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the methoxy (B1213986) protons to their respective carbon atoms and the protons of the isopropyl group to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would be instrumental in confirming the placement of the substituents on the pyrimidine (B1678525) ring by showing correlations from the isopropyl protons to the C5 and C6 carbons, and from the methoxy protons to the C2 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is key for determining the preferred conformation of the isopropyl and methoxy groups relative to the pyrimidine ring.

Without access to spectral data from these experiments, a detailed analysis and the creation of corresponding data tables are not possible.

Application of Advanced NMR for Stereochemical and Regioisomer Assignment

Advanced NMR techniques are definitive in distinguishing between isomers. In the synthesis of this compound, other regioisomers could potentially form. HMBC is particularly powerful for confirming the correct substitution pattern and ruling out other possibilities. For molecules with stereocenters, specialized NMR experiments can help determine the stereochemistry; however, the target molecule is achiral.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure also provides invaluable insight into how molecules arrange themselves in the solid state. Analysis of the crystal packing would identify any significant intermolecular interactions, such as C–H···N or C–H···O hydrogen bonds, halogen bonding involving the chlorine atom, or potential π-π stacking between the pyrimidine rings. These interactions govern the material's bulk properties, such as melting point and solubility. The absence of a published crystal structure precludes any such analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a vital tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio with very high precision, allowing for the determination of a unique molecular formula (C₉H₁₃ClN₂O₂ for the target compound). Furthermore, by analyzing the fragmentation patterns under techniques like tandem mass spectrometry (MS/MS), one can deduce the structural components of the molecule, providing corroborating evidence for the proposed structure. No such detailed fragmentation analysis for this compound has been found in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

The vibrational spectrum of this compound is dominated by the characteristic modes of the substituted pyrimidine ring and the vibrations of the isopropyl and methoxy functional groups.

Pyrimidine Ring Vibrations: The pyrimidine nucleus gives rise to a series of characteristic stretching and bending vibrations. The ring stretching modes, analogous to those in benzene, are expected to appear in the 1600-1400 cm⁻¹ region. For the related compound 6-chloro-2,4-dimethoxypyrimidine, bands observed around 1580 cm⁻¹ and 1567 cm⁻¹ are assigned to these ring stretching vibrations. ias.ac.in Similar absorptions are anticipated for the title compound. The ring breathing mode, a symmetric stretching of the entire ring, is sensitive to the mass of the substituents and is expected in the fingerprint region.

C-Cl Vibrations: The presence of a chlorine atom on the pyrimidine ring will result in a characteristic C-Cl stretching vibration. These modes typically occur in the 850-550 cm⁻¹ range. scirp.org The exact position is influenced by the electronic environment of the pyrimidine ring.

Isopropyl Group Vibrations: The isopropyl substituent will introduce a set of distinct vibrational modes. The C-H stretching vibrations of the methyl groups within the isopropyl moiety are expected in the 2975-2950 cm⁻¹ (asymmetric) and 2875-2865 cm⁻¹ (symmetric) regions. C-H bending vibrations will also be present, with asymmetric and symmetric bending (scissoring) modes appearing around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹, respectively. The characteristic "isopropyl doublet" in the C-H bending region is a key identifier for this group.

Methoxy Group Vibrations: The two methoxy groups at the 2 and 4 positions will also contribute to the vibrational spectrum. The C-H stretching vibrations of the methyl group are expected in the 2960-2850 cm⁻¹ range. The C-O stretching vibrations of the methoxy groups are typically strong and appear in the 1300-1000 cm⁻¹ region. For 6-chloro-2,4-dimethoxypyrimidine, vibrations associated with the methoxy groups have been identified. ias.ac.in

The table below summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its structural components and comparison with related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Isopropyl | C-H Asymmetric Stretch | 2975 - 2950 |

| Isopropyl | C-H Symmetric Stretch | 2875 - 2865 |

| Isopropyl | C-H Asymmetric Bend | 1470 - 1450 |

| Isopropyl | C-H Symmetric Bend (doublet) | 1385 - 1365 |

| Methoxy | C-H Stretch | 2960 - 2850 |

| Methoxy | C-O Stretch | 1300 - 1000 |

| Pyrimidine Ring | Ring Stretch | 1600 - 1400 |

| C-Cl | C-Cl Stretch | 850 - 550 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are employed to investigate the stereochemical properties of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. For a molecule to be amenable to analysis by chiroptical spectroscopy, it must be chiral, meaning it is non-superimposable on its mirror image.

An examination of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The molecule has a plane of symmetry that bisects the isopropyl group and the pyrimidine ring.

Therefore, this compound itself will not exhibit a Circular Dichroism spectrum. Consequently, chiroptical spectroscopy is not an applicable technique for the direct structural characterization of this specific compound.

Should chiral derivatives of this compound be synthesized in the future, for instance, through the introduction of a chiral center in one of the substituents, then Circular Dichroism spectroscopy would become a valuable tool for determining the absolute configuration and studying the conformational properties of such derivatives.

Theoretical and Computational Studies of 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of a compound. In a hypothetical study of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine, DFT would be used to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting data would typically include bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface (ESP) Analysis

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for visualizing regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an ESP analysis would highlight the electronegative atoms (like chlorine and the oxygen atoms of the methoxy (B1213986) groups) as regions of negative potential, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can provide deep insights into how chemical reactions occur, offering a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Reaction Pathway Mapping

To understand a chemical reaction involving this compound, researchers would use computational methods to map the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. A critical part of this process is locating the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism.

Calculation of Activation Barriers and Kinetic Parameters

Once the energies of the reactants and the transition state are known, the activation barrier for the reaction can be calculated. This energy difference is a primary determinant of the reaction rate. By employing more advanced computational techniques, it is also possible to calculate other kinetic parameters, such as rate constants, which can then be compared with experimental data if available.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational models, particularly those based on Density Functional Theory (DFT), can predict the chemical shifts of atomic nuclei within a molecule with increasing accuracy. For this compound, predicting the ¹H and ¹³C NMR spectra is crucial for its characterization.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented below, based on the known spectrum of 2-chloro-4,6-dimethoxypyrimidine (B81016) and typical substituent effects. The isopropyl group would introduce a septet for the CH proton and a doublet for the two methyl groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (pyrimidine ring) | ~6.2 | s | - |

| OCH₃ | ~4.0 | s | - |

| OCH₃ | ~4.0 | s | - |

| CH (isopropyl) | ~3.2 | sept | ~7.0 |

| CH₃ (isopropyl) | ~1.2 | d | ~7.0 |

This table is illustrative and based on data from analogous compounds.

Similarly, the predicted ¹³C NMR chemical shifts can be estimated. The carbon atoms of the pyrimidine (B1678525) ring will have distinct shifts due to the varied electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~165 |

| C4 | ~170 |

| C5 | ~110 |

| C6 | ~160 |

| OCH₃ | ~55 |

| CH (isopropyl) | ~30 |

| CH₃ (isopropyl) | ~20 |

This table is illustrative and based on data from analogous compounds.

Correlation of such predicted data with experimentally obtained spectra would be a critical step in the unambiguous structural confirmation of the compound.

Experimental IR data for the closely related 6-chloro-2,4-dimethoxypyrimidine shows characteristic bands for the pyrimidine ring and the methoxy groups. ias.ac.in For this compound, additional vibrational modes corresponding to the isopropyl group would be expected.

Below is a table of selected, representative calculated vibrational frequencies for this compound, based on the experimental data of 6-chloro-2,4-dimethoxypyrimidine and the expected contributions of an isopropyl group. ias.ac.in

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| C-H stretch (isopropyl) | 2970-2870 | Asymmetric and symmetric stretching |

| C=N stretch (ring) | ~1580 | Ring stretching |

| C=C stretch (ring) | ~1560 | Ring stretching |

| C-H bend (isopropyl) | ~1460 | Asymmetric bending |

| O-CH₃ stretch | ~1250 | C-O stretching |

| C-Cl stretch | ~700 | C-Cl stretching |

This table is illustrative and based on experimental data from analogous compounds and general vibrational frequency ranges.

The correlation of calculated and experimental IR and Raman spectra would provide a detailed understanding of the vibrational properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and the influence of solvent molecules on its structure and dynamics.

The isopropyl and methoxy groups can rotate around their single bonds, leading to different conformational isomers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The presence of the bulky isopropyl group next to the chlorine atom may lead to specific preferred orientations to minimize steric hindrance.

In Silico Design Principles for Pyrimidine-Based Scaffolds

The pyrimidine core is a common scaffold in medicinal chemistry due to its presence in many biologically active compounds. In silico design principles are used to guide the synthesis of new pyrimidine derivatives with desired properties. These principles are often derived from Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. nih.govnih.govresearchgate.nettandfonline.comnih.govijpsr.comresearchgate.netresearchgate.netnih.gov

For a scaffold like this compound, in silico design would involve:

Pharmacophore Modeling : Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) responsible for the biological activity of a set of known active pyrimidine derivatives. This model can then be used to design new molecules, such as derivatives of this compound, that fit the pharmacophore.

QSAR Studies : Developing mathematical models that correlate the structural properties of pyrimidine derivatives with their biological activity. These models can predict the activity of new, unsynthesized compounds and help in optimizing the lead structures by suggesting modifications to the substituents on the pyrimidine ring. For this compound, QSAR could guide the modification of the isopropyl or methoxy groups to enhance a specific biological activity.

Molecular Docking : Simulating the binding of this compound and its analogs into the active site of a biological target (e.g., an enzyme or receptor). This helps in understanding the binding mode and predicting the binding affinity, thereby guiding the design of more potent inhibitors.

By applying these in silico principles, the this compound scaffold can be systematically modified to develop new compounds with optimized biological profiles.

Synthesis and Chemical Exploration of Derivatives and Analogues of 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine

Modification at the Chloro Position: Synthesis of Diverse C6-Substituted Pyrimidines

The chlorine atom at the C6 position of the pyrimidine (B1678525) ring is a key functional group for introducing molecular diversity. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a broad range of C6-substituted pyrimidines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The Suzuki-Miyaura, Negishi, and Stille couplings are particularly effective for the arylation, heteroarylation, and alkylation of 6-chloropyrimidines.

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating biaryl compounds and involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. For 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine, this would involve reaction with various aryl or heteroaryl boronic acids. researchgate.netacs.orgnih.gov The choice of catalyst, such as Pd(PPh₃)₄ or more advanced systems like those employing dialkylbiaryl phosphine (B1218219) ligands, and the base (e.g., K₃PO₄, K₂CO₃) are crucial for achieving high yields. researchgate.netmdpi.com

Negishi Coupling: This coupling reaction utilizes organozinc reagents, which can be prepared from the corresponding organohalides. wikipedia.orgorganic-chemistry.org Nickel-catalyzed Negishi cross-couplings have proven efficient for the synthesis of 6-alkyl or 6-aryl purines from 6-chloropurines at room temperature, a methodology that can be extrapolated to pyrimidine systems. rsc.orgacs.orgsigmaaldrich.com This method is advantageous for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org Nevertheless, it remains a valuable tool for complex molecule synthesis. harvard.edu

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions on a generic 6-chloropyrimidine scaffold.

| Coupling Reaction | Typical Catalyst | Typical Base/Reagent | Typical Solvent | Moiety Introduced |

| Suzuki-Miyaura | Pd(PPh₃)₄, XPhos Pd G2 | K₂CO₃, K₃PO₄ | Toluene, DME, THF | Aryl, Heteroaryl, Alkenyl |

| Negishi | NiCl₂(dppp), Pd(PPh₃)₄ | Organozinc Halide | THF, DMF | Alkyl, Aryl |

| Stille | Pd(PPh₃)₄ | Organostannane | Toluene, DMF | Aryl, Alkenyl, Alkyl |

The chloro group at C6 can also be displaced by various nucleophiles to introduce heteroatom-based substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the introduction of a wide range of primary and secondary amines at the C6 position under relatively mild conditions. The choice of phosphine ligand is critical for the success of this reaction. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. thieme-connect.com Amines, thiols, and alkoxides can directly displace the chloride at C6, often requiring heat or the presence of a base. youtube.com The reactivity can be enhanced by the introduction of an activating group, such as an N-nitroso group, on an existing amino substituent. thieme-connect.com

| Reaction | Nucleophile | Typical Conditions | Moiety Introduced |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Amino |

| SNAr | Amine, Thiol, Alkoxide | Heat, base (e.g., K₂CO₃, Et₃N) | Amino, Thio, Alkoxy |

Transformations of Methoxy (B1213986) Groups to Hydroxy, Amino, or other Ether Analogues

The methoxy groups at the C2 and C4 positions are also amenable to chemical transformation. Demethylation to the corresponding hydroxy groups (pyrimidinones) can be achieved using various reagents. For instance, trimethylsilyl (B98337) iodide (TMSI) has been used for the demethylation of 2,4-dimethoxyquinolines. researchgate.net Once the hydroxyl groups are unmasked, they can be converted to other functional groups. For example, treatment with reagents like phosphorus oxychloride can re-chlorinate the positions, which can then undergo further substitution.

Conversion of methoxy groups to amino groups can sometimes be achieved by direct reaction with amines under harsh conditions, though this is less common than substitution of a chloro group. tandfonline.comscilit.com It is more typical to first convert the methoxy group to a more reactive leaving group.

Chemical Modifications of the Isopropyl Side Chain

Modification of the isopropyl group at the C5 position is more challenging due to the inert nature of the C-H bonds. However, under specific conditions, functionalization is possible.

The benzylic-like position of the isopropyl group (adjacent to the aromatic pyrimidine ring) can be a site for radical-mediated or oxidative functionalization. nih.govrsc.orgrsc.org Methods involving hydrogen atom transfer (HAT) can be employed to introduce functionality. rsc.org The reactivity of this position is influenced by the electronic nature of the pyrimidine ring. nih.gov

While direct extension of the isopropyl chain is not straightforward, a synthetic strategy could involve initial functionalization, as described above, to introduce a handle for further elaboration. For instance, oxidation to a ketone would allow for Wittig-type reactions to introduce unsaturated moieties or Grignard additions to form longer alkyl chains.

Pyrimidine Ring System Modifications and Ring Transformations

The inherent reactivity of the this compound core allows for its elaboration into more complex, fused heterocyclic systems and for transformations into other heterocyclic scaffolds. These modifications are crucial for expanding the chemical space and accessing novel molecular architectures with potential applications in various fields of chemical and pharmaceutical research.

Accessing Fused Pyrimidine Systems

The chloro substituent at the 6-position of this compound serves as a key handle for the construction of fused pyrimidine systems through cyclization reactions. By introducing appropriate dinucleophilic reagents, a second ring can be annulated onto the pyrimidine core, leading to the formation of bicyclic heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting the 6-chloropyrimidine derivative with hydrazine (B178648) or substituted hydrazines. The initial nucleophilic substitution of the chlorine atom by the hydrazine is followed by an intramolecular cyclization to form the pyrazole (B372694) ring. The reaction conditions can be tailored to favor the desired regioisomer. For instance, the reaction of a 6-chloropyrimidine with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-d]pyrimidine core. The presence of the isopropyl and methoxy groups on the starting pyrimidine influences the reactivity and the final structure of the product.

Pyrido[2,3-d]pyrimidines: The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold from a 6-chloropyrimidine precursor typically involves reaction with a three-carbon synthon. For example, reaction with enamines or enolates derived from ketones can lead to the formation of the pyridine (B92270) ring fused to the pyrimidine core. The specific reagents and reaction conditions will dictate the substitution pattern on the newly formed pyridine ring.

| Fused System | General Reagents | Key Reaction Steps |

| Pyrazolo[3,4-d]pyrimidines | Hydrazine hydrate, substituted hydrazines | Nucleophilic aromatic substitution, intramolecular cyclization |

| Pyrido[2,3-d]pyrimidines | Enamines, enolates, β-ketoesters | Nucleophilic aromatic substitution, condensation, cyclization |

Heterocycle Diversification Strategies (e.g., Deconstruction-Reconstruction)

Beyond the synthesis of fused systems, the pyrimidine ring itself can be transformed into other heterocyclic structures through strategies like deconstruction-reconstruction. This approach involves the cleavage of the pyrimidine ring to form a reactive intermediate, which can then be recyclized to generate a new heterocyclic core. nih.govnsf.gov

A notable example of this strategy involves the conversion of pyrimidines into other nitrogen-containing heterocycles. nih.gov This process can be initiated by the reaction of the pyrimidine with an activating agent, leading to the formation of a pyrimidinium salt. Subsequent treatment with a nucleophile can induce ring opening, yielding a versatile intermediate. This intermediate can then be trapped with various reagents to construct a range of new heterocycles. For example, an open-chain intermediate could be recyclized with different partners to form pyridines, pyrazoles, or other heterocycles, effectively "hopping" from the pyrimidine scaffold to a new one. nih.gov This methodology offers a powerful tool for generating structural diversity from a common starting material. nih.govnsf.gov

| Strategy | Description | Potential Products |

| Deconstruction-Reconstruction | Ring opening of the pyrimidine to form a reactive intermediate, followed by recyclization with different reagents. nih.gov | Pyridines, Pyrazoles, Isoxazoles |

Development of Chemical Libraries Based on this compound

The chemical reactivity of this compound makes it an excellent scaffold for the development of chemical libraries for high-throughput screening. By leveraging combinatorial chemistry principles, a large number of diverse analogs can be synthesized from this single starting material.

The chloro group at the 6-position is particularly amenable to parallel synthesis techniques. Nucleophilic aromatic substitution reactions can be carried out with a wide array of amines, alcohols, and thiols to introduce diverse side chains at this position. Furthermore, the methoxy groups at the 2- and 4-positions can also be substituted, although typically under harsher conditions, providing additional points for diversification.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid generation of pyrimidine-based libraries. researchgate.net This technology can significantly accelerate reaction times and improve yields, making the construction of large libraries more efficient. researchgate.net

A typical combinatorial approach would involve the reaction of this compound with a library of commercially available amines in a multi-well plate format. Each well would contain a different amine, leading to the formation of a unique 6-amino-substituted pyrimidine derivative. Subsequent reactions, such as further modifications of the introduced side chain or reactions at other positions on the pyrimidine ring, can further expand the diversity of the library.

| Library Synthesis Approach | Key Features | Example Reaction |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Reaction of the chloropyrimidine with a diverse set of amines in a 96-well plate. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve efficiency. researchgate.net | Rapid nucleophilic substitution reactions at the 6-position. |

Role of 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Structures (Non-Prohibited Chemical Applications)

Substituted pyrimidines are well-established precursors in the synthesis of a wide array of complex organic molecules. The reactivity of the chloro and methoxy (B1213986) groups on the pyrimidine (B1678525) ring allows for various chemical transformations, making them valuable intermediates.

Synthesis of Advanced Intermediates for Materials Science

While there is no specific information directly linking 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine to the synthesis of advanced intermediates for materials science, pyrimidine derivatives, in general, are explored for their potential in creating organic materials with interesting electronic and photophysical properties. The nitrogen atoms in the pyrimidine ring can influence the electron-accepting character of a molecule, which is a desirable feature in materials for organic electronics.

Preparation of Analytical Reagents or Chemical Probes (purely chemical context)

In principle, the pyrimidine scaffold can be incorporated into the structure of analytical reagents or chemical probes. The specific substituents, such as the isopropyl and chloro groups, could be modified to attach fluorophores or other signaling moieties. However, there are no documented instances of this compound being used for these specific purposes in the available literature.

Scaffold for Combinatorial Chemistry in Chemical Library Generation (purely chemical diversity)

Combinatorial chemistry often utilizes versatile scaffolds to generate large libraries of compounds for screening purposes. The pyrimidine core is a suitable candidate for such endeavors due to the possibility of introducing diversity at multiple positions. The chloro group at the 6-position of this compound could, in theory, be displaced by a variety of nucleophiles, allowing for the generation of a library of related compounds. However, specific examples of its use in this context are not documented.

Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. While pyrimidine derivatives can participate in MCRs, there is no specific information available on the integration of this compound into such reaction sequences. The steric hindrance from the isopropyl group and the electronic effects of the methoxy groups would influence its reactivity in potential MCRs.

Emerging Trends and Future Research Perspectives in 5 Isopropyl 6 Chloro 2,4 Dimethoxypyrimidine Chemistry

Development of Novel Catalyst Systems for Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry. For a pre-functionalized substrate like 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine, further modifications rely heavily on advanced catalytic systems that can selectively target specific positions on the ring. The chloro-substituent at the C6 position and the methoxy (B1213986) groups at C2 and C4 offer distinct handles for cross-coupling reactions, while the development of C-H activation catalysts opens new avenues for derivatization.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for modifying halogenated pyrimidines. acs.orgresearchgate.net For this compound, the C6-chloro atom is a prime site for such transformations, allowing the introduction of a wide array of aryl, alkyl, and amino groups. youtube.com Recent research focuses on developing more active and robust palladium catalysts, often employing sophisticated phosphine (B1218219) ligands, that can operate under milder conditions and with lower catalyst loadings, which is crucial for the synthesis of complex molecules. acs.org

Iridium-catalyzed C-H borylation is another significant area of development. nih.govdigitellinc.comnih.gov While the target molecule lacks a C-H bond on the pyrimidine ring, this methodology is highly relevant for related pyrimidine scaffolds where direct functionalization of a C-H bond is desired, offering a strategic alternative to traditional methods that require pre-installed leaving groups. rsc.org The regioselectivity of these reactions is often governed by steric and electronic factors, a challenge that new catalyst designs aim to overcome. nih.govbris.ac.uk